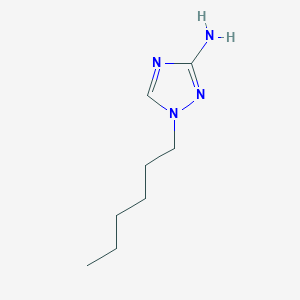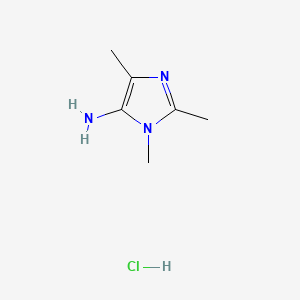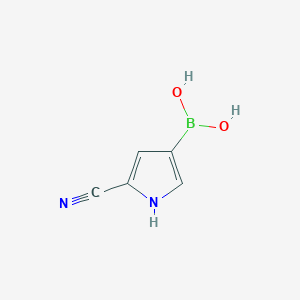
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be compared with other similar compounds, such as:
1,3-Di(pyridin-2-yl)propane-1,3-dione: This compound has a similar pyridinyl group but lacks the cyclopropyl and methyl groups, leading to different chemical and biological properties.
1,3-Diphenyl-1,3-propanedione: This compound features phenyl groups instead of pyridinyl and cyclopropyl groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-cyclopropyl-2-methyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-8(11(14)9-4-5-9)12(15)10-3-2-6-13-7-10/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
YZIPIKHJDBJTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)


![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
